molecular formula C16H18N4OS2 B12165545 1-(Azepan-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone

1-(Azepan-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone

Cat. No.: B12165545
M. Wt: 346.5 g/mol
InChI Key: AIEGXNIVVUZHIS-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is a complex organic compound that features a unique combination of azepane, triazole, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone typically involves multi-step organic reactions. One common approach is:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzothiazole Moiety: This step often involves the reaction of a triazole intermediate with a benzothiazole derivative.

    Attachment of the Azepane Group: The final step involves the nucleophilic substitution reaction where the azepane group is introduced to the triazole-benzothiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the azepane and triazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole compounds demonstrate significant anticancer properties. For instance, compounds with similar scaffolds have been shown to inhibit caspase enzymes involved in apoptosis, suggesting a role in cancer therapy. A specific study reported that certain benzothiazole derivatives exhibited low nanomolar potency against caspase-3, highlighting their potential as anticancer agents .

Inhibition of Poly(ADP-ribose) Polymerases (PARPs)

The [1,2,4]triazolo[3,4-b][1,3]benzothiazole scaffold has been identified as a new inhibitor for PARPs, which are critical in DNA repair mechanisms. Compounds derived from this scaffold have shown competitive inhibition against nicotinamide in binding pockets of several PARP enzymes. For example, specific derivatives demonstrated IC50 values in the nanomolar range against PARP10 and PARP14 .

Table 1: Summary of Biological Activities

Compound NameTarget EnzymeIC50 (nM)Reference
Compound 5iCaspase-31.15
OUL243PARP107.8
OUL232PARP1410

Synthesis and Mechanism of Action

The synthesis of 1-(Azepan-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone involves multi-step chemical reactions starting from readily available precursors. The mechanism by which these compounds exert their biological effects often involves interaction with specific enzyme active sites or cellular pathways.

Case Study: Synthesis and Evaluation

A recent synthesis study detailed the preparation of various triazolo-benzothiazole derivatives and their evaluation for biological activity. The synthesized compounds were tested for their ability to inhibit target enzymes involved in cancer progression and showed promising results .

Environmental Applications

The compound's benzothiazole component has also been investigated for its use as an antimicrobial agent in industrial applications. It has been incorporated into formulations for coatings and preservatives due to its efficacy against various pathogens .

Safety and Regulatory Status

Regulatory evaluations have deemed certain benzothiazole derivatives safe for use in food contact materials when used within specified limits. For instance, the European Food Safety Authority concluded that specific benzisothiazol derivatives do not pose safety concerns when used as additives in polyesters .

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can also bind to certain receptors, modulating their activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Piperidin-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone
  • 1-(Morpholin-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone

Uniqueness

1-(Azepan-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to its piperidine and morpholine analogs. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound for further research.

Biological Activity

The compound 1-(Azepan-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone represents a novel scaffold in medicinal chemistry, particularly due to its unique structural features that combine azepane and triazole-benzothiazole moieties. This article explores its biological activity, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Azepan moiety : A seven-membered saturated ring containing nitrogen.
  • Triazolo-benzothiazole moiety : A fused heterocyclic system that contributes to the compound's biological activity.

The molecular formula is C11H15N5OS2C_{11}H_{15}N_5OS_2, indicating the presence of sulfur and nitrogen which are often associated with biological activity.

Biological Activity Overview

Research indicates that compounds containing triazole and benzothiazole scaffolds exhibit a range of biological activities including:

  • Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazole have been reported to inhibit growth in human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) with IC50 values in the low micromolar range .
  • Antimicrobial Activity : The presence of sulfur in the structure enhances antimicrobial properties. Studies have demonstrated that related compounds exhibit potent antibacterial and antifungal activities against pathogenic strains .
  • Enzyme Inhibition : The compound's analogs have been shown to inhibit poly(ADP-ribose) polymerases (PARPs), which are crucial in DNA repair mechanisms. Notably, one derivative displayed an IC50 value of 1.2 μM against PARP14, indicating promising potential as a therapeutic agent in cancer treatment by targeting DNA repair pathways .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several triazole derivatives against MCF-7 and Bel-7402 cell lines. The results indicated that certain derivatives exhibited enhanced potency compared to standard chemotherapeutics. For example:

CompoundCell LineIC50 (μM)
Compound AMCF-75.3
Compound BBel-74028.1
Compound CMCF-73.6

These findings suggest that modifications to the triazole-benzothiazole scaffold can significantly impact anticancer efficacy.

Case Study 2: Antimicrobial Activity

Research on mercapto-substituted triazoles revealed their effectiveness against various bacterial strains. The following table summarizes the antimicrobial activity:

CompoundBacterial StrainZone of Inhibition (mm)
Compound DE. coli15
Compound ES. aureus18
Compound FC. albicans20

These results underscore the potential for developing new antimicrobial agents based on this scaffold.

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : By interacting with key enzymes involved in DNA repair and cellular proliferation.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells through disruption of normal cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation : Contributing to oxidative stress which can lead to cell death in pathogens.

Properties

Molecular Formula

C16H18N4OS2

Molecular Weight

346.5 g/mol

IUPAC Name

1-(azepan-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone

InChI

InChI=1S/C16H18N4OS2/c21-14(19-9-5-1-2-6-10-19)11-22-15-17-18-16-20(15)12-7-3-4-8-13(12)23-16/h3-4,7-8H,1-2,5-6,9-11H2

InChI Key

AIEGXNIVVUZHIS-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3

Origin of Product

United States

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